molecular formula C7H3ClIN B3031459 2-Chloro-4-iodobenzonitrile CAS No. 371764-70-4

2-Chloro-4-iodobenzonitrile

Cat. No.: B3031459
CAS No.: 371764-70-4
M. Wt: 263.46 g/mol
InChI Key: HLFNGYARDINCQT-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H3ClIN. It is a halogenated benzonitrile derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a nitrile group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzonitrile typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), organoboron compounds (e.g., phenylboronic acid), and bases such as potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzonitrile in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitrile group. This activation facilitates nucleophilic substitution and cross-coupling reactions by stabilizing the transition state and intermediate species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

  • 2-Chloro-4-bromobenzonitrile
  • 2-Chloro-4-fluorobenzonitrile
  • 2-Chloro-4-nitrobenzonitrile

Comparison: 2-Chloro-4-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzonitriles. The iodine atom is larger and more polarizable than bromine or chlorine, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound particularly valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

2-chloro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFNGYARDINCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591810
Record name 2-Chloro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371764-70-4
Record name 2-Chloro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-amino-2-chlorobenzonitrile (30.5 g, 0.2 mol) in 1:1 diethyl ether/3M HCl (600 mL) at 0° C. was treated dropwise over 15 minutes with a solution of sodium nitrite (18 g, 0.26 mol) in water (100 mL), stirred 15 minutes, then treated with a solution of potassium iodide (50 g, 0.3 mol) in water (50 mL) dropwise over 45 minutes, warmed to room temperature, and stirred for 1.5 hours. The organic phase was washed with water (3×100 mL) and the combined aqueous layers were extracted with diethyl ether. The combined organic layers were combined, washed sequentially with saturated NaHCO3, 25% Na2S2O3, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 19:1/hexanes:ethyl acetate, triturated in hexanes, filtered, and dried to provide the desired product.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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